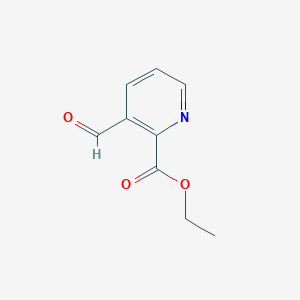

Ethyl 3-formylpicolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-formylpicolinate is a chemical compound that belongs to the pyridine family. It is characterized by its yellow crystalline powder form and is commonly used in various fields of research, including medical, environmental, and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formylpicolinate typically involves the reaction of pyridine derivatives with ethyl formate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the process. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-formylpicolinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Ethyl 3-formylpicolinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mecanismo De Acción

The mechanism of action of Ethyl 3-formylpicolinate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Another pyridine derivative with similar structural features.

Indole derivatives: Compounds containing the indole nucleus, which share some chemical properties with pyridine derivatives

Uniqueness

Ethyl 3-formylpicolinate is unique due to its specific formyl and carboxylate functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .

Actividad Biológica

Ethyl 3-formylpicolinate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from recent studies and providing insights into its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of picolinic acid, characterized by the presence of a formyl group at the 3-position of the pyridine ring. Its molecular formula is C9H9NO2 with a molecular weight of approximately 165.17 g/mol. The compound exhibits properties typical of picolinate derivatives, such as coordination ability with metal ions, which can enhance its biological activity.

Recent studies suggest that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This property is crucial for protecting cells from damage associated with oxidative stress-related diseases.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential inhibitory effects on acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer’s.

- Metal Ion Coordination : The picolinate moiety facilitates complexation with metal ions, which can enhance the stability and bioavailability of the compound, potentially leading to increased efficacy in biological systems.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Neuroprotective Effects

In animal models, this compound has shown promise in alleviating cognitive impairments. In a study involving scopolamine-induced memory deficits in mice, administration of the compound resulted in improved performance in memory tasks, suggesting potential applications in treating cognitive disorders.

Case Studies

- Neuroprotective Study : A study published in a peer-reviewed journal evaluated the effects of this compound on cognitive function in mice subjected to scopolamine treatment. The results indicated significant improvements in memory retention and learning capabilities compared to control groups, highlighting its potential as a neuroprotective agent .

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against various pathogens. The compound was tested against clinical isolates and demonstrated notable activity, particularly against resistant strains of bacteria .

Propiedades

IUPAC Name |

ethyl 3-formylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)8-7(6-11)4-3-5-10-8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRBURRVCCJZEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576135 |

Source

|

| Record name | Ethyl 3-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159755-62-1 |

Source

|

| Record name | Ethyl 3-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.